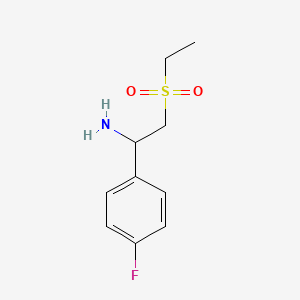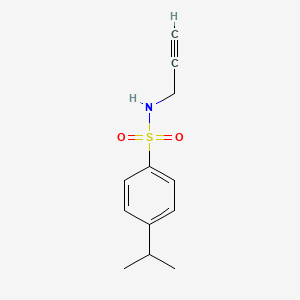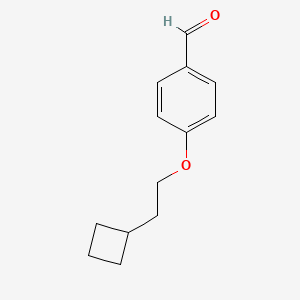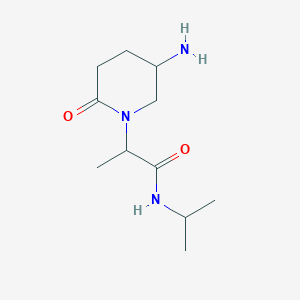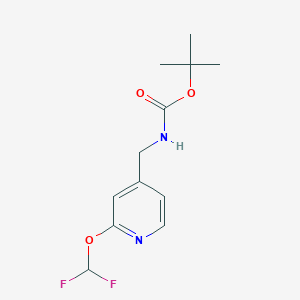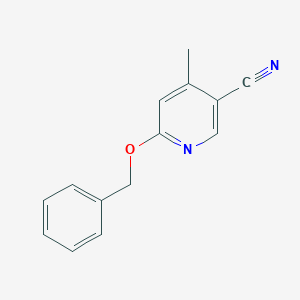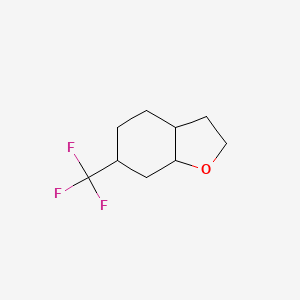
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Structure:C11H11NO3
This compound belongs to the class of tetrahydroquinoline derivatives and exhibits interesting properties due to its fused ring system. Let’s explore further!
Vorbereitungsmethoden
Synthetic Routes:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized via various methods, including multicomponent reactions. One such approach involves the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Specific reaction conditions and reagents depend on the chosen synthetic route.
Industrial Production::
Analyse Chemischer Reaktionen
Reactivity:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo several types of reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the carbonyl group yields corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the carboxylic acid group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the corresponding alcohol, while oxidation forms carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Potential use in fine chemicals and materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, impacting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1178265-22-9 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-7-3-5-8-9(11(13)14)4-2-6-10(8)12/h2,4,6H,3,5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
YVGNRHRSKQPYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C(C=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



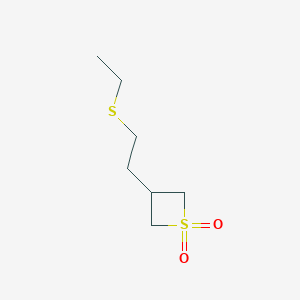

![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
